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Abstract
2-Bromopropanal (α-bromopropionaldehyde) is a bifunctional organic compound featuring a

reactive aldehyde group and a bromine atom on the adjacent (alpha) carbon. This unique

structural arrangement makes it a versatile synthetic intermediate, particularly in the

construction of heterocyclic compounds and complex molecules for pharmaceutical

applications. The electrophilic nature of the carbonyl carbon governs a wide range of

nucleophilic addition reactions, while the presence of the α-bromo substituent introduces

additional reactivity pathways and stereochemical considerations. This guide provides a

comprehensive overview of the synthesis, chemical properties, and characteristic reactions of

the aldehyde group in 2-bromopropanal, supported by experimental protocols and quantitative

data.

Synthesis and Physicochemical Properties
2-Bromopropanal is typically synthesized via the bromination of an appropriate propanal

derivative. A common and efficient method involves the reaction of 2-hydroxypropanal with

bromine, often in a solvent like methanol.[1] This approach offers high yields and utilizes readily

available starting materials.[1]
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The key physical and chemical properties of 2-bromopropanal are summarized in the table

below, providing essential data for handling and reaction planning.[2][3]

Property Value

CAS Number 19967-57-8

Molecular Formula C₃H₅BrO

Molecular Weight 136.976 g/mol

Boiling Point 108.2 °C at 760 mmHg

Density 1.54 g/cm³

Refractive Index 1.4813

Appearance Colorless to pale yellow liquid

Solubility Soluble in common organic solvents

Core Reactivity of the Aldehyde Group
The primary site of reactivity in 2-bromopropanal is the aldehyde functional group. The

carbonyl carbon is highly electrophilic due to the polarization of the carbon-oxygen double

bond, making it susceptible to attack by a wide range of nucleophiles.

Caption: Polarity of the carbonyl group in 2-bromopropanal.

Nucleophilic Addition Reactions
Nucleophilic addition is the most characteristic reaction of aldehydes.[4] The general

mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by

protonation of the resulting alkoxide intermediate.
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General Mechanism of Nucleophilic Addition

 2-Bromopropanal |  R-C(Br)(CH₃)-CHO

Tetrahedral Alkoxide Intermediate

R-C(Br)(CH₃)-CH(O⁻)-Nu

Nucleophilic Attack

Nu:

Addition Product

R-C(Br)(CH₃)-CH(OH)-Nu

Protonation

H-A

A⁻

Click to download full resolution via product page

Caption: General workflow for nucleophilic addition to an aldehyde.

2.1.1. Acetal Formation In the presence of an acid catalyst, 2-bromopropanal reacts with

alcohols to form hemiacetals and subsequently acetals.[5] This reaction is often used to protect

the highly reactive aldehyde group during other synthetic transformations, such as cross-

coupling reactions on an aromatic ring attached to the molecule.[6] The diethyl acetal of 2-
bromopropanal is a common intermediate.[6]

2.1.2. Cyanohydrin Formation The addition of hydrogen cyanide (HCN) across the carbonyl

double bond yields a cyanohydrin.[7] This reaction, typically catalyzed by a small amount of

base, is significant as it creates a new carbon-carbon bond and introduces a nitrile group that

can be further hydrolyzed to a carboxylic acid or reduced to an amine.[8][9]

2.1.3. Grignard and Organolithium Reactions Organometallic reagents, such as Grignard

reagents (R-MgX), are potent nucleophiles that readily add to the aldehyde group.[4] Reaction

of 2-bromopropanal with a Grignard reagent, followed by an acidic workup, yields a secondary
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alcohol.[10] However, a key consideration is the potential for the organometallic reagent to also

react at the C-Br bond via substitution or metal-halogen exchange.

2.1.4. Wittig Reaction The Wittig reaction provides a powerful method for converting aldehydes

into alkenes.[11][12] 2-Bromopropanal can react with a phosphonium ylide (a Wittig reagent)

to produce a substituted 1-bromo-2-butene derivative.[13] This reaction is highly valuable for its

regioselectivity in forming the double bond at a specific location.[12]

Oxidation
The aldehyde group of 2-bromopropanal can be readily oxidized to a carboxylic acid, yielding

2-bromopropanoic acid. Standard oxidizing agents for aldehydes can be employed, but

reaction conditions must be chosen carefully to avoid side reactions involving the bromine

atom. The Hell-Volhard-Zelinsky reaction, while a method for synthesizing α-bromo acids from

carboxylic acids, underscores the stability of the final product, 2-bromopropanoic acid.[14][15]

Reduction
The aldehyde group can be reduced to a primary alcohol (2-bromo-1-propanol) or fully reduced

to a methyl group (1-bromopropane).

Reduction to Alcohol: Selective reduction to the corresponding primary alcohol, 2-bromo-1-

propanol, can be achieved using mild reducing agents like sodium borohydride (NaBH₄) in

an alcoholic solvent.

Reduction to Alkane (Deoxygenation): For complete reduction of the carbonyl to a methylene

group (-CH₂), more vigorous methods are required. The Clemmensen reduction (using zinc

amalgam and concentrated HCl) is particularly suitable for α-halo aldehydes as it is effective

at reducing the carbonyl while leaving the halogen atom intact.[16]

Applications in Drug Development and Organic
Synthesis
The dual reactivity of 2-bromopropanal makes it a valuable building block in medicinal

chemistry and complex organic synthesis.[17]
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Heterocycle Synthesis: It is a precursor for various heterocyclic systems. For example, its

protected acetal form has been used in the synthesis of 5-bromoimidazopyridine, a scaffold

found in various biologically active molecules.[6]

Pharmaceutical Intermediates: The ability to introduce both an aldehyde (or its derivatives)

and a bromine atom allows for sequential, selective modifications. This is crucial in building

the complex carbon skeletons of active pharmaceutical ingredients (APIs).[18] For instance,

2-bromopropionaldehyde diethyl acetal is a key reagent in synthesizing

piperazinylimidazo[1,2-a]pyrazines, which are explored as drugs for cardiovascular and

neurological diseases.[6]

Reactivity Pathways of 2-Bromopropanal
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Caption: Synthetic pathways originating from 2-bromopropanal.

Experimental Protocols
Synthesis of 2-Bromopropanal from 2-Hydroxypropanal
This protocol is adapted from patent literature and provides a high-yield synthesis of 2-
bromopropanal.[1]
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Materials:

2-Hydroxypropanal (1 equivalent)

Methanol (MeOH)

Bromine (Br₂) (1.2 - 1.5 equivalents)

Diethyl ether (Et₂O)

Anhydrous sodium sulfate (Na₂SO₄)

Three-neck round-bottom flask, dropping funnel, magnetic stirrer, rotary evaporator.

Procedure:

In a 1L three-neck flask equipped with a magnetic stirrer and a dropping funnel, dissolve

38.6 g of 2-hydroxypropanal in 463 mL of methanol. Stir at room temperature until a

homogeneous solution is formed.

Slowly add 57.9 g of bromine dropwise from the dropping funnel to the stirred solution at

room temperature. Maintain the temperature of the reaction mixture with a water bath if

necessary.

After the addition is complete, continue to stir the reaction mixture at room temperature for 2-

6 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Once the reaction is complete, remove the methanol and any excess bromine under reduced

pressure using a rotary evaporator.

To the resulting residue, add 150 mL of diethyl ether and stir. Transfer the mixture to a

separatory funnel and separate the layers if two are present. Wash the residue/organic layer

with two additional 150 mL portions of diethyl ether.

Combine all the ether layers and dry over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the

crude 2-bromopropanal product.

Quantitative Data:

Reactant (2-
hydroxypro
panal)

Reactant
(Bromine)

Solvent
(Methanol)

Reaction
Time

Yield of 2-
Bromoprop
anal

Reference

38.6 g 57.9 g 463 mL 6 h 84%

Patent

CN10251604

6A

26.2 g 26.4 g 210 mL 2 h 75.6%

Patent

CN10243244

4B

14.8 g 19.2 g 150 mL 3 h 85%

Patent

CN10243244

4B

General Protocol for Acetal Protection
This protocol describes the general procedure for the formation of 2-bromopropanal diethyl

acetal, a common method for protecting the aldehyde group.[19]

Materials:

2-Bromopropanal (1 equivalent)

Ethanol (excess, anhydrous)

Anhydrous solvent (e.g., Toluene or Dichloromethane)

Acid catalyst (e.g., p-toluenesulfonic acid (TsOH) or Amberlyst-15)

Dean-Stark apparatus (if using toluene) or molecular sieves (4Å)

Standard laboratory glassware
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Procedure:

Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap (if removing

water azeotropically).

To the flask, add 2-bromopropanal, a 3-5 fold excess of anhydrous ethanol, and the

anhydrous solvent (e.g., toluene).

Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01-0.05 equivalents).

Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically

and collected in the Dean-Stark trap.

Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction

by TLC or GC-MS.

Once complete, cool the reaction mixture to room temperature.

Quench the reaction by adding a mild base (e.g., a saturated solution of sodium bicarbonate)

to neutralize the acid catalyst.

Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain

the crude acetal.

Purify the product by distillation under reduced pressure.
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Experimental Workflow: Synthesis of 2-Bromopropanal

1. Dissolve
2-hydroxypropanal in Methanol

2. Add Bromine
dropwise at RT

3. Stir for 2-6 hours
Monitor by TLC

4. Evaporate Solvent
(Methanol & excess Br₂)

5. Ether Extraction
(3x washes)

6. Dry Combined
Organic Layers (Na₂SO₄)

7. Filter & Concentrate
under reduced pressure

Final Product:
2-Bromopropanal

Click to download full resolution via product page

Caption: Step-by-step workflow for the synthesis of 2-bromopropanal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Reactivity of the Aldehyde Group in 2-Bromopropanal:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025509#reactivity-of-the-aldehyde-group-in-2-
bromopropanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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